molecular formula C7H15ClN2O2 B1441612 1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride CAS No. 1219972-25-4

1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride

Cat. No. B1441612
CAS RN: 1219972-25-4
M. Wt: 194.66 g/mol
InChI Key: VSLVTCJCMQWVDL-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride (HMPAO) is a synthetic compound that has been used extensively in scientific research. It is a water-soluble, organic compound that can be used for a variety of applications, ranging from the synthesis of biomolecules to imaging techniques. HMPAO has been used in a wide range of research areas, including biochemistry, pharmacology, neuroscience, and medical imaging.

Scientific Research Applications

Stereoselective Synthesis

  • This compound is a key intermediate in the synthesis of antibiotics for respiratory tract infections, including those caused by multidrug-resistant organisms. A highly efficient and stereoselective synthesis method has been developed, crucial for antibiotic preparation (Lall et al., 2012).

Spectroscopic Identification

  • It has been identified and analyzed using GC-MS, IR, NMR, and electronic absorption spectroscopy, offering insights into its structural properties (Nycz et al., 2016).

Role in Polymerization

  • A derivative of this compound was synthesized and characterized as a photoinitiator for free radical polymerization, demonstrating its potential in materials science (Dereli et al., 2020).

Synthesis of N-Acetyl Enamides

  • It's used in the synthesis of N-acetyl enamides, showcasing its versatility in organic synthesis and pharmaceutical applications (Tang et al., 2014).

Derivatization in Chemical Synthesis

  • Acts as a starting material for synthesizing various heterocyclic compounds, further emphasizing its importance in synthetic chemistry (Badawy et al., 2008).

Catalytic Behavior in Polymerizations

  • Involved in the catalysis of ε-CL and l-LA polymerizations, indicating its potential in polymer chemistry and material sciences (Wang et al., 2012).

Synthesis of Schiff Bases

  • Its derivative showed potential as a corrosion inhibitor for carbon steel in hydrochloric acid, highlighting its application in materials corrosion studies (Hegazy et al., 2012).

Anti-Cancer Potential

  • A derivative exhibited significant antiproliferative activity and potential as an anti-cancer agent, marking its importance in cancer research and therapy (Via et al., 2008).

properties

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-4-7(11)9-3-2-6(10)5-9;/h6,8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLVTCJCMQWVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-1-pyrrolidinyl)-2-(methylamino)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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